molecular formula C12H16Cl2N2O2 B8035808 (4-Chloro-3-methoxyphenyl)(piperazin-1-yl)methanone hydrochloride

(4-Chloro-3-methoxyphenyl)(piperazin-1-yl)methanone hydrochloride

Cat. No.: B8035808
M. Wt: 291.17 g/mol
InChI Key: LPLZDJYZPWZUSH-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxyphenyl)(piperazin-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Properties

IUPAC Name

(4-chloro-3-methoxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2.ClH/c1-17-11-8-9(2-3-10(11)13)12(16)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLZDJYZPWZUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2CCNCC2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methoxyphenyl)(piperazin-1-yl)methanone hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methoxyphenyl)(piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methoxyphenyl(piperazin-1-yl)methanone.

    Reduction: Formation of (4-chloro-3-methoxyphenyl)(piperazin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-3-methoxyphenyl)(piperazin-1-yl)methanone hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antipsychotic activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methoxyphenyl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and selectivity for these targets. This can lead to various pharmacological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3-methoxyphenyl)(piperazin-1-yl)methanone hydrochloride is unique due to the specific combination of functional groups on the phenyl ring and the presence of the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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